molecular formula C17H25N3O2 B4238220 N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

Cat. No. B4238220
M. Wt: 303.4 g/mol
InChI Key: SJDGRMBBCKNXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide, also known as MBX-2982, is a novel compound that has been developed for the treatment of type 2 diabetes. It is a small molecule that acts as a highly selective GPR119 agonist, which plays a key role in the regulation of glucose and lipid metabolism.

Mechanism of Action

N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide acts as a selective agonist for the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. In addition, GPR119 activation also leads to the release of free fatty acids from adipose tissue, which can be used as an energy source by the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide are primarily related to its effects on glucose and lipid metabolism. N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been shown to increase insulin secretion and improve glucose tolerance in animal models. In addition, it has been shown to reduce body weight and adiposity, possibly through its effects on adipose tissue metabolism. N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has also been shown to increase GLP-1 and GIP secretion, which can improve glycemic control in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is its high selectivity for the GPR119 receptor, which reduces the risk of off-target effects. In addition, N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has shown promising results in preclinical and clinical trials, which suggests that it may be an effective treatment for type 2 diabetes. However, one of the limitations of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research and development of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide. One potential direction is to investigate the long-term safety and efficacy of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide in clinical trials. Another direction is to explore the potential use of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide in combination with other diabetes medications, such as GLP-1 receptor agonists or DPP-4 inhibitors. Additionally, further research is needed to understand the mechanisms underlying the effects of N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide on glucose and lipid metabolism, which could lead to the development of new treatments for type 2 diabetes.

Scientific Research Applications

N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models. In clinical trials, N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes.

properties

IUPAC Name

N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)16(21)18-10-9-15-19-13-7-5-6-8-14(13)20(15)11-12-22-4/h5-8H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGRMBBCKNXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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